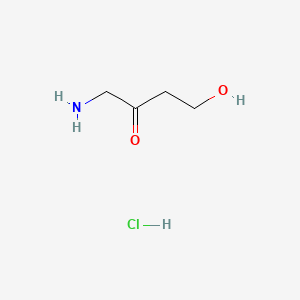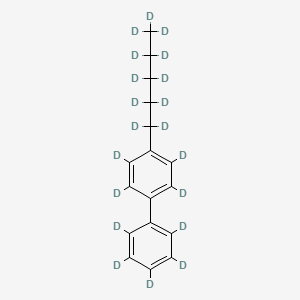![molecular formula C23H26O4 B592523 5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one CAS No. 1399049-60-5](/img/structure/B592523.png)
5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one
Vue d'ensemble
Description
PSB-SB1202 est un composé de benzylcoumarine connu pour son activité d'agoniste aux récepteurs cannabinoïdes CB1 et CB2. Il a la formule moléculaire C({23})H({26})O({4}) et une masse moléculaire de 366,45 g/mol {_svg_1}. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans l'étude des fonctions des récepteurs cannabinoïdes et des effets pharmacologiques associés .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de PSB-SB1202 implique plusieurs étapes, à commencer par la préparation de l'échafaudage de la coumarine. Les étapes clés comprennent :
Formation du noyau de coumarine : Cela est généralement réalisé par la réaction de condensation de Pechmann, où le phénol réagit avec un β-cétoester en présence d'un catalyseur acide fort.
Benzylation : Le noyau de coumarine est ensuite benzylé en utilisant des halogénures de benzyle dans des conditions basiques pour introduire le groupe benzyle à la position désirée.
Méthoxylation : La méthoxylation du cycle aromatique est réalisée en utilisant des réactifs méthoxy tels que le sulfate de diméthyle ou le méthanol en présence d'une base.
Pentylation : L'introduction du groupe pentyle est réalisée par des réactions d'alkylation en utilisant des halogénures de pentyle.
Méthodes de production industrielle
La production industrielle de PSB-SB1202 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont soigneusement contrôlées pour minimiser les sous-produits et maximiser l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
PSB-SB1202 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de quinones.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés dihydro.
Substitution : Des réactions de substitution nucléophile peuvent se produire à la position benzyle, où les nucléophiles remplacent le groupe benzyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogénures de benzyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Oxydation : Quinones et dérivés apparentés.
Réduction : Dérivés dihydro de l'échafaudage de la coumarine.
Substitution : Diverses benzylcoumarines substituées.
Applications de la recherche scientifique
PSB-SB1202 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité et l'affinité de liaison des récepteurs cannabinoïdes.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans la gestion de la douleur, l'inflammation et la neuroprotection.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs cannabinoïdes
Mécanisme d'action
PSB-SB1202 exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Il agit comme un agoniste, ce qui signifie qu'il active ces récepteurs, conduisant à des événements de signalisation en aval. Le composé a une forte affinité pour les récepteurs CB1 et CB2, avec des valeurs EC50 de 56 nM et 14 nM, respectivement . L'activation de ces récepteurs module divers processus physiologiques, y compris la perception de la douleur, la réponse immunitaire et l'activité neuronale .
Applications De Recherche Scientifique
PSB-SB1202 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and binding affinity of cannabinoid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in pain management, inflammation, and neuroprotection.
Industry: Utilized in the development of new pharmacological agents targeting cannabinoid receptors
Mécanisme D'action
PSB-SB1202 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as an agonist, meaning it activates these receptors, leading to downstream signaling events. The compound has a high affinity for CB1 and CB2 receptors, with EC50 values of 56 nM and 14 nM, respectively . The activation of these receptors modulates various physiological processes, including pain perception, immune response, and neuronal activity .
Comparaison Avec Des Composés Similaires
PSB-SB1202 est unique par rapport aux autres agonistes des récepteurs cannabinoïdes en raison de sa structure chimique spécifique et de son affinité de liaison. Des composés similaires comprennent :
PSB-SB487 : Un autre dérivé de benzylcoumarine avec des motifs de substitution différents.
WIN 55,212-2 : Un cannabinoïde synthétique avec une structure de base différente mais une activité réceptoriale similaire.
CP 55,940 : Un agoniste classique des récepteurs cannabinoïdes avec un échafaudage chimique différent.
PSB-SB1202 se distingue par son affinité équilibrée pour les récepteurs CB1 et CB2 et sa structure unique de benzylcoumarine, ce qui en fait un outil précieux dans la recherche sur les cannabinoïdes .
Propriétés
IUPAC Name |
5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-4-5-6-9-16-12-21(26-3)19-15-18(23(24)27-22(19)13-16)14-17-10-7-8-11-20(17)25-2/h7-8,10-13,15H,4-6,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCAUIYIZSPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3OC)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045359 | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399049-60-5 | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1399049-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSB-SB-1202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429P6KRK5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


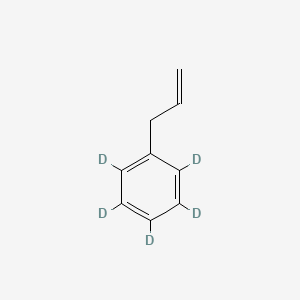
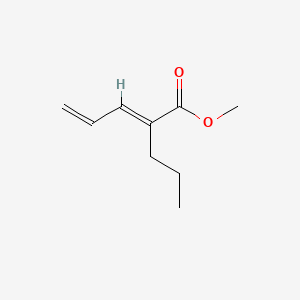
![Piperazine, 1-[2-(formyloxy)-1-oxopropyl]- (9CI)](/img/new.no-structure.jpg)

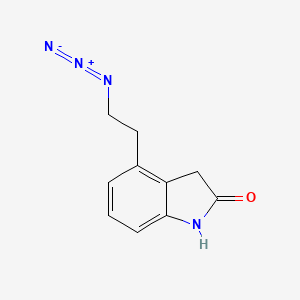
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)
